Methyl 4-methoxypiperidine-3-carboxylate
Description
Methyl 4-methoxypiperidine-3-carboxylate is a piperidine derivative featuring a methoxy group at the 4-position and a methyl ester at the 3-position of the six-membered ring.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 4-methoxypiperidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-11-7-3-4-9-5-6(7)8(10)12-2/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
NUTJYTKNHLDGON-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCNCC1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Methylation of 4-Hydroxypiperidine-3-carboxylate
One well-documented method involves starting with 1-Boc-4-hydroxypiperidine-3-carboxylate (a protected hydroxy-piperidine ester) and methylating the hydroxyl group using methyl iodide in the presence of a strong base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF):
- Stepwise procedure :
- Dissolve 1,1-dimethylethyl 4-hydroxy-1-piperidinecarboxylate in DMF.
- Add sodium hydride (60% dispersion) to deprotonate the hydroxyl group.
- Add methyl iodide dropwise and stir for 30 minutes at room temperature.
- Quench with water and extract the product with diethyl ether.
- Wash organic layers with water and brine, dry over magnesium sulfate, and evaporate solvent under reduced pressure.
- Outcome : High yield (~99%) of 1-Boc-4-methoxypiperidine-3-carboxylate is obtained as confirmed by mass spectrometry (m/z 216 [M+1]) and NMR characterization.
| Reagent | Amount | Role |
|---|---|---|
| 1,1-Dimethylethyl 4-hydroxy-1-piperidinecarboxylate | 5.0 g (24.8 mmol) | Starting material |
| Sodium hydride (60%) | 2.98 g (74.5 mmol) | Base for deprotonation |
| Methyl iodide | 4.64 mL (74.5 mmol) | Methylating agent |
| DMF | 30 mL | Solvent |
This method provides a straightforward and efficient route to the methoxy derivative with minimal side reactions and high reproducibility.
Protection and Deprotection Strategy Using Boc Group
The Boc (tert-butoxycarbonyl) protecting group on the nitrogen is crucial to prevent unwanted alkylation or side reactions on the piperidine nitrogen during methylation. After methylation, the Boc group can be removed under acidic conditions:
- Deprotection :
- Treat the Boc-protected methylated intermediate with acids such as hydrochloric acid, phosphoric acid, or sulfuric acid.
- Conditions typically involve mild acid treatment at room temperature.
- This yields the free amine this compound.
This approach is consistent with protocols used for similar piperidine derivatives, where acid-mediated Boc removal is efficient and preserves sensitive functional groups.
Alternative Synthetic Routes via O-Alkylation
In some related piperidine derivative syntheses, O-alkylation is performed under low temperature conditions in the presence of Lewis acids rather than bases, improving reaction rates and yields:
- Use of Lewis acids (e.g., aluminum chloride) enables O-alkylation at lower temperatures.
- This reduces reaction times from 24–48 hours to a few hours.
- The method also improves yields by 20–30% compared to conventional base-mediated alkylations.
Though this method is reported for 4-substituted piperidines with aryl groups, the principle can be adapted for methylation of hydroxyl groups on piperidine rings to form methoxy substituents.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sodium hydride + methyl iodide methylation of 4-hydroxy-Boc-piperidine | Sodium hydride, methyl iodide, DMF | Room temperature, 30 min | ~99 | High yield, simple, scalable | Requires handling strong base |
| Lewis acid mediated O-alkylation | Lewis acid (AlCl3), alkyl halide | Low temperature, few hours | +20-30% improved yield | Faster reaction, milder conditions | Requires Lewis acid handling |
| Acidic deprotection of Boc group | HCl, phosphoric acid, sulfuric acid | Room temperature, mild acid | Quantitative | Clean deprotection, preserves groups | Acid-sensitive groups must be absent |
Analytical and Characterization Data
- Mass Spectrometry (ESI) : Molecular ion peak at m/z 216 (M+1) confirms methylated product.
- NMR Spectroscopy : Characteristic singlet for methoxy group (~3.8 ppm), multiplets for piperidine ring protons.
- Purity : High purity (>95%) achieved after extraction and chromatographic purification.
- Physical State : Typically obtained as a colorless oil or solid depending on purification.
Summary and Recommendations
The most reliable and efficient preparation of this compound involves:
- Starting from 1-Boc-4-hydroxypiperidine-3-carboxylate.
- Methylation of the hydroxyl group using sodium hydride and methyl iodide in DMF.
- Subsequent acid-mediated Boc deprotection to yield the target compound.
This method offers high yield, reproducibility, and scalability. Alternative methods using Lewis acid catalysis can be explored for improved reaction kinetics and yields but require more specialized handling.
This synthesis strategy is supported by peer-reviewed literature and patent disclosures, excluding unreliable sources such as benchchem.com and smolecule.com, ensuring authoritative and professional information for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxypiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-methoxypiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-methoxypiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analysis
- Substituent Position : The 4-methoxy group in the target compound contrasts with oxo (e.g., 4-oxo derivatives ) or aryl substituents (e.g., 5-(4-methylphenyl) ). Methoxy groups typically increase solubility but may reduce metabolic stability compared to fluorine .
- Ester vs. Salt Forms : Hydrochloride salts (e.g., ) improve crystallinity and bioavailability, whereas free esters (e.g., ) are more lipophilic.
- Ring Modifications : Fluorination (e.g., 3,3-diF ) and aryl substitution (e.g., ) influence electronic properties and conformational dynamics, which are critical in drug-receptor interactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-methoxypiperidine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves multi-step organic reactions, including condensation of substituted phenyl precursors followed by cyclization. Key steps may involve nucleophilic substitution or ring-closing metathesis. Optimization requires precise control of reaction parameters:
- Temperature: Maintain 60–80°C during cyclization to avoid side reactions.
- Solvent Selection: Polar aprotic solvents (e.g., DMF or methanol) enhance reaction efficiency .
- Catalysts: Use Lewis acids (e.g., ZnCl₂) to accelerate intermediate formation.
Post-synthesis, purify via column chromatography and validate purity using LC-MS (>98% purity threshold) .
Q. What analytical techniques are essential for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns and confirms methoxy/ester functionalities. For example, the methoxy group typically resonates at δ 3.2–3.4 ppm .
- LC-MS: Quantifies purity and detects impurities; use electrospray ionization (ESI) in positive ion mode for better sensitivity .
- X-ray Crystallography: Resolve stereochemistry using SHELXL for refinement. Compare experimental bond lengths/angles with density functional theory (DFT) calculations to validate structural accuracy .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage: Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic software like SHELXL or WinGX be applied to resolve structural ambiguities in this compound?
- Methodological Answer:
- Structure Solution: Use SHELXD for phase determination in twinned crystals. For high-resolution data, employ SHELXL for anisotropic refinement of non-H atoms .
- Validation: Cross-check with WinGX’s PLATON tool to detect missed symmetry or disorder. Resolve ambiguities in piperidine ring puckering using Cremer-Pople parameters (e.g., amplitude Q = 0.5–0.7 Å, θ ≈ 20°) .
Q. What strategies are effective for analyzing ring puckering conformations in piperidine derivatives like this compound?
- Methodological Answer:
- Coordinate System: Apply Cremer-Pople puckering coordinates to quantify out-of-plane displacements. For six-membered rings, calculate total puckering amplitude (Q) and polar angles (θ, φ) from atomic coordinates .
- Dynamic Analysis: Use variable-temperature NMR to study ring-flipping kinetics. Compare energy barriers (ΔG‡) with DFT-derived values to assess conformational stability .
Q. How should researchers address discrepancies between computational predictions and experimental data in the structural analysis of this compound?
- Methodological Answer:
- Data Reconciliation: Overlay X-ray-derived torsion angles with DFT-optimized geometries. Adjust computational models (e.g., hybrid functionals like B3LYP) to account for crystal-packing effects .
- Tautomerism Checks: Investigate potential keto-enol tautomerism via IR spectroscopy (C=O stretch at ~1700 cm⁻¹ vs. enolic O-H at ~3200 cm⁻¹) .
Q. What methodologies are recommended for studying the bioactivity of this compound while ensuring pharmacological relevance?
- Methodological Answer:
- Receptor Binding Assays: Screen against opioid or serotonin receptors using radioligand displacement (e.g., ³H-naloxone for μ-opioid affinity). Normalize IC₅₀ values against positive controls like meperidine .
- Metabolic Stability: Perform hepatic microsome assays (human/rat) to evaluate esterase-mediated hydrolysis. Quantify metabolite formation via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
